Ethyl 2-bromo-4,5-difluorobenzoate
Description
Contextualization within the Field of Fluorinated Aromatics and Fine Chemicals
Fluorinated aromatic compounds are a cornerstone of modern medicinal chemistry and materials science. The introduction of fluorine atoms into an aromatic ring can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes fluorinated compounds highly sought after in the development of new drugs and agrochemicals. Ethyl 2-bromo-4,5-difluorobenzoate is a prime example of a polyfluorinated aromatic compound that serves as a key intermediate in the synthesis of such high-value fine chemicals. smolecule.com Its utility is underscored by the growing demand for fluorinated building blocks in drug discovery. smolecule.com
Significance of Halogenated Benzoates as Synthetic Intermediates
Halogenated benzoates, and more broadly, halogenated aromatic compounds, are fundamental precursors in a multitude of organic transformations. smolecule.com The halogen substituents, particularly bromine and iodine, are excellent leaving groups in various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org This reactivity is crucial for the construction of complex molecular architectures from simpler, readily available starting materials. smolecule.com Halogenated benzoates like this compound are particularly significant because they contain multiple reactive sites that can be selectively functionalized, offering a strategic advantage in multistep synthetic sequences. smolecule.comnih.gov
Structural and Reactivity Overview of this compound
The structure of this compound is characterized by a benzene (B151609) ring substituted with an ethyl ester group, a bromine atom, and two fluorine atoms. This specific arrangement of substituents dictates its reactivity. The bromine atom at the 2-position is susceptible to replacement through various palladium-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.org The fluorine atoms at the 4- and 5-positions enhance the electrophilicity of the aromatic ring and can influence the regioselectivity of subsequent reactions. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, providing another handle for further chemical modification. smolecule.com
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 144267-97-0 |
| Molecular Formula | C₉H₇BrF₂O₂ |
| Molecular Weight | 265.05 g/mol |
| Boiling Point | 266.6 °C at 760 mmHg |
| Density | 1.573 g/cm³ |
| Flash Point | 115 °C |
This table presents key physicochemical properties of this compound.
Synthesis and Reactivity
The primary route for the synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor, 2-bromo-4,5-difluorobenzoic acid. smolecule.comtandfonline.com This can be achieved through methods such as the Loesen rearrangement or the Barton bromodecarboxylation of difluorophthalic anhydride (B1165640). tandfonline.com The subsequent step is the esterification of 2-bromo-4,5-difluorobenzoic acid with ethanol (B145695), typically in the presence of a strong acid catalyst like sulfuric acid or with thionyl chloride in methanol (B129727), to yield the final product. smolecule.comambeed.com
The reactivity of this compound is dominated by the chemistry of its aryl bromide functionality. It is a key substrate in several important palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as an arylboronic acid, to form a new carbon-carbon bond. This is a widely used method for the synthesis of biaryl compounds. nih.govresearchgate.net
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. wikipedia.orgorganic-chemistry.org This is a powerful tool for the synthesis of arylamines, which are common motifs in pharmaceuticals. beilstein-journals.org
The strategic placement of the fluorine atoms can also influence the reactivity and regioselectivity of these coupling reactions.
Key Research Findings on the Reactivity of this compound
| Reaction Type | Key Findings |
| Esterification | Can be synthesized from 2-bromo-4,5-difluorobenzoic acid and ethanol under acidic conditions. smolecule.comambeed.com |
| Suzuki-Miyaura Coupling | The aryl bromide moiety readily participates in palladium-catalyzed cross-coupling with arylboronic acids to form biaryl structures. nih.govresearchgate.net |
| Buchwald-Hartwig Amination | Serves as an effective electrophile in palladium-catalyzed amination reactions for the synthesis of N-aryl compounds. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org |
This table summarizes key research findings regarding the synthesis and reactivity of this compound.
Applications in the Synthesis of Bioactive Molecules
The synthetic utility of this compound is highlighted by its application as a crucial intermediate in the synthesis of medicinally important compounds. A notable example is its use in the preparation of BET bromodomain inhibitors. nih.gov Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are implicated in various diseases, including cancer. The development of small molecule inhibitors of these proteins is an active area of drug discovery. This compound provides a key scaffold that can be elaborated through cross-coupling and other reactions to generate potent and selective BET bromodomain inhibitors.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-bromo-4,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-7(11)8(12)4-6(5)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLCUBDTWNDHCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015333 | |
| Record name | Ethyl 2-bromo-4,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144267-97-0 | |
| Record name | Ethyl 2-bromo-4,5-difluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144267-97-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-bromo-4,5-difluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144267970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-bromo-4,5-difluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 2-bromo-4,5-difluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Bromo 4,5 Difluorobenzoate
Esterification Routes for Carboxylic Acid Precursors
The conversion of the carboxylic acid precursor, 2-bromo-4,5-difluorobenzoic acid, into its corresponding ethyl ester is a critical step. This transformation can be achieved through several standard organic chemistry methods, primarily categorized as direct esterification or activation via an acyl halide intermediate.
Direct esterification, often referred to as Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For the synthesis of Ethyl 2-bromo-4,5-difluorobenzoate, this would entail reacting 2-bromo-4,5-difluorobenzoic acid with ethanol (B145695). A common procedure involves dissolving the acid in an excess of ethanol and adding a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). The mixture is then typically heated to reflux for several hours to drive the equilibrium towards the product ester. nih.gov The reaction is subsequently neutralized, and the product is extracted and purified. nih.gov
An alternative and often higher-yielding method involves a two-step process where the carboxylic acid is first converted into a more reactive acyl halide, typically an acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation. tandfonline.comchemicalbook.comchemicalbook.com The resulting 2-bromo-4,5-difluorobenzoyl chloride is a highly reactive intermediate that readily reacts with ethanol, often at room temperature or under mild heating, to form the desired ethyl ester. google.com This method avoids the equilibrium limitations of direct esterification and can proceed under milder conditions. For example, a similar compound, 5-bromo-2,4-difluorobenzoic acid, is converted to its methyl ester by treatment with thionyl chloride in methanol (B129727) at 65°C for one hour. chemicalbook.com
Table 1: Comparison of Esterification Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Esterification | Ethanol, H₂SO₄ (catalyst) | Reflux for several hours | One-step, simple reagents | Equilibrium-limited, may require excess alcohol |
| Via Acyl Halide | 1. SOCl₂ or (COCl)₂2. Ethanol | 1. Mild to moderate heat2. Room temperature | High yield, irreversible | Two steps, uses hazardous reagents (e.g., SOCl₂) |
Regioselective Bromination Strategies for Fluorinated Benzoates
The introduction of the bromine atom at the correct position (C-2) on the 4,5-difluorophenyl ring is a key challenge that requires careful control of regioselectivity. This can be accomplished either by brominating the ethyl ester directly or by brominating the parent benzoic acid before the esterification step.
This strategy involves the direct electrophilic bromination of Ethyl 4,5-difluorobenzoate. In electrophilic aromatic substitution, the directing effects of the substituents on the ring are paramount. The two fluorine atoms are activating and ortho-, para-directing, while the ethyl ester group is deactivating and meta-directing. The target C-2 position is ortho to the fluorine at C-1 and meta to the ester group, making it a plausible site for substitution. However, achieving high regioselectivity can be challenging due to the competing directing effects of the multiple substituents.
A more controlled and widely documented approach is to first synthesize the key intermediate, 2-bromo-4,5-difluorobenzoic acid, and then perform the esterification. tandfonline.comtandfonline.com The synthesis of this acid has been achieved from 4,5-difluorophthalic anhydride (B1165640). tandfonline.comtandfonline.com One reported pathway involves a Sandmeyer reaction on a corresponding amino-precursor. tandfonline.com Another method involves a Barton bromodecarboxylation reaction. tandfonline.comtandfonline.com A different approach, used for the synthesis of the related 5-bromo-2,4-difluorobenzoic acid, involves the direct bromination of 2,4-difluorobenzoic acid using a brominating agent like bromosuccinimide in concentrated sulfuric acid. google.com This method provides the brominated acid, which can then be esterified as described in section 2.1. google.com
Table 2: Comparison of Bromination Strategies
| Strategy | Key Step | Advantages | Disadvantages |
|---|---|---|---|
| Bromination of Ester | Direct bromination of Ethyl 4,5-difluorobenzoate | More convergent route | Potential for regioisomeric byproducts |
| Bromination of Acid | Bromination of 4,5-difluorobenzoic acid | High regioselectivity, well-documented | Longer synthetic route (two distinct steps) |
Fluorination Techniques Utilized in Precursor Synthesis
The synthesis of the fluorinated aromatic precursors, such as 4,5-difluorobenzoic acid or its derivatives, relies on established methods for introducing fluorine atoms onto an aromatic ring. Direct fluorination with fluorine gas is often too reactive and difficult to control for laboratory synthesis. thieme-connect.de Therefore, indirect routes are typically employed.
Key methods include:
Halogen Exchange (Halex) Reaction : This process involves the substitution of other halogens, most commonly chlorine, with fluorine using a nucleophilic fluoride (B91410) source like potassium fluoride (KF) or cesium fluoride (CsF). This method is particularly effective when the leaving group is activated by ortho or para electron-withdrawing groups. thieme-connect.de For instance, 4,5-difluorophthalic anhydride, a precursor to 2-bromo-4,5-difluorobenzoic acid, is readily produced by the chlorine-fluorine exchange of dichlorophthalic anhydride. tandfonline.com
Diazotization-Fluorination (Balz-Schiemann Reaction) : This is a versatile method for introducing a fluorine atom at a specific position on an aromatic ring. thieme-connect.de It involves the conversion of an aromatic primary amine to a diazonium salt, typically using sodium nitrite (B80452) in an acidic solution. The diazonium group is then replaced by fluorine, often by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt. thieme-connect.deacs.org
Nucleophilic Aromatic Substitution (SNAr) : In this reaction, a good leaving group (such as a nitro group or a halogen) on an electron-deficient aromatic ring is displaced by a nucleophilic fluoride anion. thieme-connect.de The reaction requires activation from strong electron-withdrawing groups positioned ortho or para to the leaving group. thieme-connect.de
Table 3: Overview of Fluorination Techniques for Precursors
| Technique | Description | Typical Reagents | Applicability |
|---|---|---|---|
| Halogen Exchange (Halex) | Substitution of Cl or Br with F. tandfonline.com | KF, CsF | Synthesis of bulk fluorinated building blocks. tandfonline.com |
| Diazotization-Fluorination | Conversion of an -NH₂ group to -F via a diazonium salt. thieme-connect.de | NaNO₂, HBF₄ | Regioselective introduction of fluorine. thieme-connect.deacs.org |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group by a fluoride ion on an activated ring. thieme-connect.de | KF, CsF | Used when the aromatic ring is electron-deficient. thieme-connect.de |
Multi-step Convergent and Divergent Synthesis Pathways
The synthesis of this compound is typically achieved through a multi-step sequence, starting from more readily available precursors. The strategies can be broadly categorized, though not always explicitly defined in the literature as such, into linear sequences that can be adapted into convergent or divergent approaches. A common theme in the synthesis of this and related compounds is the initial preparation of the corresponding carboxylic acid, 2-bromo-4,5-difluorobenzoic acid, followed by esterification.
Two prominent pathways for the synthesis of the key intermediate, 2-bromo-4,5-difluorobenzoic acid, commence from 4,5-difluorophthalic anhydride. These routes exemplify linear sequences that could be part of a larger convergent synthesis where different fragments of a target molecule are prepared separately and then combined.
Pathway 1: Synthesis via Losen Rearrangement and Sandmeyer Reaction
This pathway begins with the conversion of 4,5-difluorophthalic anhydride to a hydroxamic acid derivative. A subsequent Losen rearrangement yields an amine, which is then transformed into the target bromo-substituted acid via a Sandmeyer reaction.
The key steps are:
Formation of N-hydroxy-4,5-difluorophthalimide: 4,5-difluorophthalic anhydride is reacted with hydroxylamine.
Losen Rearrangement: The resulting hydroxamic acid is treated with a sulfonyl chloride (like p-toluenesulfonyl chloride) in the presence of a base to induce a Losen rearrangement, which ultimately forms 2-amino-4,5-difluorobenzoic acid.
Sandmeyer Reaction: The amino group of 2-amino-4,5-difluorobenzoic acid is diazotized, and the diazonium salt is then treated with a copper(I) bromide source to introduce the bromine atom at the 2-position, yielding 2-bromo-4,5-difluorobenzoic acid.
Esterification: The final step is the esterification of 2-bromo-4,5-difluorobenzoic acid with ethanol, typically under acidic conditions (e.g., Fischer esterification), to produce this compound.
Pathway 2: Synthesis via Barton Bromodecarboxylation
An alternative route from 4,5-difluorophthalic anhydride involves a Barton bromodecarboxylation reaction.
The key steps are:
Formation of a Carboxylic Acid Derivative: The anhydride is opened to form a mono-esterified dicarboxylic acid.
Formation of Barton Ester: The carboxylic acid is converted into a reactive thiohydroxamate ester, commonly known as a Barton ester, by reacting it with N-hydroxy-2-thiopyridone.
Bromodecarboxylation: The Barton ester is then treated with a bromine source, leading to a radical-mediated decarboxylation and subsequent bromination to yield a bromo-substituted intermediate.
Hydrolysis and Esterification: The resulting intermediate is hydrolyzed to 2-bromo-4,5-difluorobenzoic acid, which is then esterified with ethanol to give the final product.
While not explicitly "divergent" in the sense of creating a library of diverse compounds from a common intermediate, these linear sequences provide a platform from which divergence could be initiated. For example, the intermediate 2-amino-4,5-difluorobenzoic acid from Pathway 1 could be subjected to a variety of Sandmeyer or other diazonium salt reactions to install different halides or other functional groups at the 2-position, thus representing a point of divergence.
Comparative Analysis of Synthetic Efficiency, Selectivity, and Yields across Methodologies
For the synthesis of the precursor 2-bromo-4,5-difluorobenzoic acid, the literature provides some data to compare the two main pathways starting from 4,5-difluorophthalic anhydride.
| Pathway | Key Reactions | Overall Yield of Acid | Selectivity |
| Pathway 1 | Losen Rearrangement, Sandmeyer Reaction | ~40% | The Sandmeyer reaction is generally regioselective, directing the bromine to the position of the former amino group. |
| Pathway 2 | Barton Bromodecarboxylation | ~34% | The Barton bromodecarboxylation is a radical process, and its selectivity can be influenced by the stability of the radical intermediate. |
Interactive Data Table: Comparative Analysis of Synthetic Pathways to 2-bromo-4,5-difluorobenzoic acid
Note: The yields are approximate and can vary based on specific reaction conditions and scale.
The final esterification step, typically a Fischer esterification, is an equilibrium-controlled process. The yield of this step can be optimized by using a large excess of ethanol or by removing the water formed during the reaction. Typical yields for Fischer esterifications of aromatic carboxylic acids are often high, in the range of 80-95%, assuming the reaction is driven to completion.
Detailed Research Findings:
Esterification Step:
The conversion of 2-bromo-4,5-difluorobenzoic acid to this compound is a standard esterification. A common and efficient method is the Fischer esterification, where the carboxylic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction is generally high-yielding, often exceeding 90%, provided that measures are taken to shift the equilibrium towards the product side. The reaction is highly selective for the carboxylic acid functional group, and the conditions are typically mild enough not to affect the bromo and fluoro substituents on the aromatic ring.
Reactivity and Mechanistic Investigations of Ethyl 2 Bromo 4,5 Difluorobenzoate
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nature of the fluorine atoms and the ethyl ester group makes the aromatic ring of Ethyl 2-bromo-4,5-difluorobenzoate electron-deficient and thus susceptible to nucleophilic attack. This facilitates Nucleophilic Aromatic Substitution (SNAr) reactions, a class of substitution reactions where a nucleophile displaces a leaving group on an aromatic ring.
Displacement of Bromine Atom by Various Nucleophiles
The bromine atom at the C2 position is the most probable leaving group in SNAr reactions of this compound. A variety of nucleophiles can be employed to displace the bromide. For instance, nitrogen-containing nucleophiles such as amines can be used to introduce amino groups, leading to the formation of substituted anilines. Similarly, sulfur-based nucleophiles like thiols can react to form thioethers. Oxygen nucleophiles, such as alkoxides or hydroxides, can also displace the bromine to yield the corresponding ethers or phenols.
The general mechanism for these reactions involves the attack of the nucleophile on the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. bldpharm.com The negative charge is stabilized by the electron-withdrawing fluorine and ester groups. Subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product.
Influence of Fluorine Substituents on SNAr Reactivity
The two fluorine atoms at the C4 and C5 positions play a crucial role in activating the benzene (B151609) ring for SNAr reactions. masterorganicchemistry.com Fluorine is the most electronegative element, and its presence significantly withdraws electron density from the aromatic ring, making it more electrophilic and thus more reactive towards nucleophiles. This activating effect is most pronounced when the electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.com In this compound, the fluorine at the C4 position is para to the bromine leaving group, strongly activating this position for nucleophilic attack. The fluorine at the C5 position further enhances this activation through its inductive electron-withdrawing effect.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The carbon-bromine bond in this compound makes it an excellent electrophilic partner in these reactions.
Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. This compound can be effectively coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base.
The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound to form a palladium(II) intermediate. This is followed by transmetalation with the organoboron reagent, where the organic group from the boron is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. The choice of palladium catalyst, ligands, base, and solvent can significantly influence the efficiency and outcome of the reaction. smolecule.com
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |
| 1 | Ethyl 4-bromobenzoate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | >95 |
| 2 | 1-Bromo-4-fluorobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 92 |
| 3 | Ethyl 2-bromobenzoate | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | THF | 85 |
Heck and Sonogashira Coupling Reactions
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. This compound can serve as the aryl halide component in this reaction. The reaction typically requires a palladium catalyst, a base, and often a phosphine (B1218219) ligand. The mechanism involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to give the coupled product and a palladium-hydride species, which is then converted back to the active catalyst by the base.
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is a powerful method for the synthesis of arylalkynes and conjugated enynes. organic-chemistry.org this compound can be coupled with a variety of terminal alkynes using a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine which can also act as the solvent. libretexts.orgbeilstein-journals.org The catalytic cycle is thought to involve the formation of a copper acetylide species, which then undergoes transmetalation to the palladium(II) center, followed by reductive elimination. libretexts.org
A table illustrating typical Sonogashira coupling reactions is provided below, noting the lack of specific examples for the title compound in the searched literature.
| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base/Solvent | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | 95 |
| 2 | 4-Bromotoluene | 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | 88 |
| 3 | 1-Bromo-4-nitrobenzene | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | DMF/Et₃N | 91 |
C-N, C-O, and C-S Cross-Coupling Methodologies
Beyond the formation of carbon-carbon bonds, transition metal-catalyzed cross-coupling reactions are also extensively used to form carbon-heteroatom bonds.
C-N Cross-Coupling (Buchwald-Hartwig Amination): This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This compound can be reacted with primary or secondary amines in the presence of a palladium catalyst and a strong base to yield the corresponding N-aryl or N-heteroaryl products. The choice of phosphine ligand is critical for the success of this reaction.
C-O Cross-Coupling (Buchwald-Hartwig Etherification): Similar to the amination, this reaction forms carbon-oxygen bonds by coupling an aryl halide with an alcohol or a phenol. This compound can be converted to the corresponding aryl ether under palladium catalysis.
C-S Cross-Coupling: The formation of carbon-sulfur bonds can be achieved by coupling aryl halides with thiols. This reaction provides a direct route to aryl thioethers. Palladium and copper catalysts are commonly employed for this transformation.
The following table provides generalized examples of these cross-coupling reactions.
| Entry | Coupling Type | Aryl Halide | Nucleophile | Catalyst System | Base | Product Type |
| 1 | C-N | 4-Bromotoluene | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Diaryl amine |
| 2 | C-O | 1-Bromo-4-chlorobenzene | Phenol | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | Diaryl ether |
| 3 | C-S | 4-Iodoanisole | Thiophenol | CuI / ligand | Cs₂CO₃ | Aryl thioether |
Catalyst Development and Optimization for Cross-Coupling Reactions
The bromine atom of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The development of efficient catalyst systems is crucial for achieving high yields and selectivity in these transformations.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with an organoboron compound. For substrates like this compound, the choice of palladium catalyst, ligand, and base is critical. Catalyst systems composed of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand are commonly employed. The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl, making the bromo-substituted title compound a suitable candidate. wikipedia.orgdiva-portal.org Electron-withdrawing fluorine substituents can further influence the reactivity of the C-Br bond. While specific catalyst systems for this compound are not extensively documented in readily available literature, related compounds provide insight into typical reaction conditions. For instance, the Suzuki-Miyaura coupling of aryl bromides often utilizes catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) in the presence of a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ in solvents like toluene, 1,4-dioxane, or aqueous mixtures. nih.govnih.govrsc.org
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgsigmaaldrich.com The catalyst system typically involves a palladium source, a phosphine ligand, and a base. For sterically hindered or electron-poor aryl bromides, the choice of ligand is crucial to ensure efficient catalytic turnover. Ligands like tri(o-tolyl)phosphine have been found to be effective for the Heck reaction of aryl bromides. nih.gov While specific examples with this compound are scarce, the general conditions for Heck reactions of aryl bromides involve heating in a polar aprotic solvent like DMF or NMP with a base such as Et₃N or K₂CO₃. frontiersin.org
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method is widely used for the synthesis of arylalkynes. The reaction is typically carried out in the presence of a base, often an amine like triethylamine, which can also serve as the solvent. nih.gov For aryl bromides, common catalyst systems include Pd(PPh₃)₂Cl₂/CuI. nih.gov The reactivity of the aryl halide is a key factor, and while aryl iodides are more reactive, aryl bromides like this compound can be effectively coupled, sometimes requiring slightly more forcing conditions. wikipedia.orgnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. beilstein-journals.orgcymitquimica.com The development of bulky and electron-rich phosphine ligands, such as X-Phos, has been instrumental in expanding the scope of this reaction to include a wide range of aryl bromides and amines. beilstein-journals.orgnih.gov The reaction is typically carried out in the presence of a strong base, such as sodium tert-butoxide (NaOtBu), in an aprotic solvent like toluene or dioxane. beilstein-journals.org
Table 1: General Conditions for Cross-Coupling Reactions of Aryl Bromides
| Reaction | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) |
| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |
| Heck | Pd(OAc)₂, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, NMP |
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Piperidine | THF, DMF |
| Buchwald-Hartwig | Pd₂(dba)₃/X-Phos | NaOtBu | Toluene, Dioxane |
Halogen-Metal Exchange and Organometallic Reagent Formation
The bromine atom in this compound can be exchanged with a metal, typically lithium or magnesium, to form a potent organometallic nucleophile. This transformation opens up a different avenue for C-C bond formation.
The formation of a Grignard reagent by direct reaction with magnesium metal is a common method for generating organomagnesium compounds. However, the presence of the ester functionality in this compound complicates this transformation. Studies on similar ethyl alkylcarboxylates have shown that Grignard reagent formation, even at low temperatures like -78°C, can lead to the formation of byproducts due to the reactivity of the newly formed Grignard reagent with the ester group of another molecule. cmu.eduresearchgate.net This intermolecular reaction can significantly lower the yield of the desired organometallic species.
A more viable approach is the low-temperature halogen-lithium exchange. This reaction is typically performed using a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at very low temperatures (e.g., -78°C to -100°C). harvard.eduorgsyn.org The halogen-lithium exchange is generally a very fast process. harvard.edu For aryl bromides, the exchange with n-BuLi proceeds smoothly to generate the corresponding aryllithium species. This intermediate can then be trapped with various electrophiles. For instance, reacting the aryllithium derived from a bromo-difluorobenzoate derivative with carbon dioxide has been used to synthesize the corresponding carboxylic acid. mq.edu.au It is crucial to maintain low temperatures to prevent the highly reactive aryllithium from attacking the ester group of the starting material or other molecules.
Table 2: Common Reagents for Halogen-Metal Exchange
| Reaction Type | Reagent | Solvent | Temperature | Key Considerations |
| Grignard Formation | Mg (activated) | THF | Low Temp. | Potential for self-condensation with the ester group. cmu.eduresearchgate.net |
| Lithium-Halogen Exchange | n-BuLi, t-BuLi | THF, Et₂O | -78°C to -100°C | Highly reactive intermediate; requires low temperatures. harvard.eduorgsyn.org |
Radical Reactions Involving the Bromine Moiety
While the ionic reactions of the C-Br bond are more common, it can also participate in radical reactions. However, specific examples of radical reactions involving the bromine moiety of this compound are not well-documented. In general, radical reactions of aryl halides can be initiated by radical initiators, light, or transition metals.
One potential radical reaction is reductive debromination, where the bromine atom is replaced by a hydrogen atom. This can be achieved using a radical reducing agent, such as tributyltin hydride (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). Another possibility is the involvement in radical-mediated coupling reactions.
It is important to distinguish these reactions from radical bromination of an alkyl side chain on an aromatic ring. For example, the Wohl-Ziegler bromination using N-bromosuccinimide (NBS) and a radical initiator is used to brominate benzylic positions. frontiersin.orggoogle.com This is a different type of reaction that would not directly involve the existing bromine atom on the aromatic ring of this compound.
Transformations of the Ester Functional Group
The ethyl ester group of the title compound can undergo several important transformations, including hydrolysis, transesterification, and reduction, to yield other valuable synthetic intermediates.
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-bromo-4,5-difluorobenzoic acid. This transformation can be achieved under either acidic or basic conditions.
Basic hydrolysis, or saponification, is commonly employed. This typically involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solvent. smolecule.com For example, hydrolysis of a similar ester was achieved using aqueous KOH at elevated temperatures. After the reaction is complete, acidification of the reaction mixture with a strong acid, like HCl, protonates the carboxylate salt to yield the free carboxylic acid.
Acid-catalyzed hydrolysis is also possible, typically by heating the ester in an aqueous solution of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. For instance, reacting this compound with methanol (B129727) in the presence of an acid catalyst (e.g., H₂SO₄) or a base catalyst (e.g., sodium methoxide) would be expected to yield mthis compound. A similar transformation has been reported for a related methyl 4-bromo-2,6-difluorobenzoate, which was converted to a different ester using sodium methoxide. researchgate.net The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion.
The ester group can be reduced to a primary alcohol, yielding (2-bromo-4,5-difluorophenyl)methanol. nih.govnih.gov Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common choice. smolecule.com The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction is usually performed at low temperatures initially and then allowed to warm to room temperature. A subsequent aqueous workup is necessary to quench the excess hydride reagent and liberate the alcohol product.
Table 3: Summary of Ester Group Transformations
| Transformation | Product | Typical Reagents | Typical Conditions |
| Hydrolysis | 2-Bromo-4,5-difluorobenzoic acid | NaOH or KOH, then H⁺ | Aqueous alcohol, heat |
| Transesterification | Mthis compound | Methanol, H₂SO₄ or NaOMe | Heat |
| Reduction | (2-Bromo-4,5-difluorophenyl)methanol | LiAlH₄ | Anhydrous THF or Et₂O |
Applications of Ethyl 2 Bromo 4,5 Difluorobenzoate in Advanced Organic Synthesis
Precursor for Pharmaceutical Intermediates and Drug Candidates
The unique substitution pattern of ethyl 2-bromo-4,5-difluorobenzoate makes it an important starting material for a range of pharmaceutical intermediates. The strategic placement of the fluorine and bromine atoms allows for the regioselective synthesis of complex, biologically active molecules.
Building Blocks for Fluoroquinolone Antibiotics Analogs
Fluoroquinolones are a critical class of antibiotics characterized by a bicyclic core. The synthesis of novel analogs often relies on appropriately substituted aromatic precursors. While direct synthesis from this compound is not extensively documented in mainstream literature, its structural motifs are highly relevant. For instance, the closely related compound, methyl 2-amino-4,5-difluorobenzoate, is a key intermediate in the synthesis of quinazoline-2,4-dione derivatives, which are cognate derivatives of fluoroquinolones. nih.gov The synthetic utility of the 2,4,5-trifluoro substitution pattern is demonstrated in the preparation of advanced quinolone esters. nih.gov The bromine atom on this compound can be readily converted to an amino group, thus providing a pathway to these essential fluoroquinolone precursors. Furthermore, the development of novel quinolone derivatives as antibacterials that inhibit bacterial gyrase often involves multi-step syntheses starting from difluoro- or trifluoro-substituted benzoic acids and their esters. google.com
Synthesis of Precursors for Anti-Cancer Agents
The 4,5-difluorobenzoate scaffold has been successfully incorporated into potent anti-cancer agents. Research into derivatives of the natural product Brefeldin A, a known cytotoxic macrolactone, has led to the development of promising anti-leukemia agents. mdpi.com In one study, a series of Brefeldin A esters were synthesized and evaluated for their activity against the human chronic myelogenous leukemia K562 cell line. mdpi.com
One of the most potent compounds identified was Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate, which demonstrated a strong inhibitory effect on the proliferation of K562 cells. mdpi.com This finding highlights the value of the difluorobenzoate moiety in designing new anti-cancer drug candidates. The parent acid, 2-bromo-4,5-difluorobenzoic acid, is also noted for its potential in synthesizing compounds with anticancer effects. smolecule.com
| Derivative | Target Cell Line | Measured Activity (IC₅₀) | Reference |
| Brefeldin A 7-O-2-chloro-4,5-difluorobenzoate | K562 (Human Chronic Myelogenous Leukemia) | 0.84 µM | mdpi.com |
Intermediates in the Preparation of Central Nervous System (CNS) Active Compounds
While fluorinated compounds are of significant interest in the development of CNS-active drugs due to their ability to cross the blood-brain barrier and modulate metabolic stability, there is limited specific information in the available scientific literature detailing the direct application of this compound in the synthesis of compounds targeting the central nervous system.
Methodologies for Constructing Diverse Bioactive Scaffolds
The reactivity of this compound allows for its use in building a variety of molecular frameworks with different biological activities. The compound's parent acid, 2-bromo-4,5-difluorobenzoic acid, serves as a versatile starting material for diverse heterocyclic systems. smolecule.com For example, it can be used to prepare substituted 1,2,4-oxadiazoles, a class of heterocycles known for a wide range of medicinal chemistry applications. The dual functionality of the parent acid, with its carboxylic acid group ready for amidation and esterification, and its bromine atom available for nucleophilic substitution, makes it a valuable tool for synthetic chemists. smolecule.com This versatility allows for the construction of not only the previously mentioned antibiotic and anti-cancer scaffolds but also other pharmacologically relevant structures.
Utilization in Agrochemical Development
The inclusion of fluorine atoms in agrochemicals can lead to increased efficacy and metabolic stability. This compound serves as a useful intermediate in this sector.
Precursors for Herbicides and Pesticides
The structural features of this compound and its parent acid are of interest in the development of new agrochemicals. Halogenated benzoic acids are known to possess antimicrobial properties, making them candidates for the development of new pesticides or fungicides. smolecule.com The parent compound, 2-bromo-4,5-difluorobenzoic acid, is specifically mentioned as a potential building block for agricultural chemicals due to these properties. smolecule.com While specific, commercialized herbicides or pesticides derived directly from this compound are not widely documented, its role as a precursor is based on the established bioactivity of related fluorinated aromatic carboxylic acids.
Advanced Spectroscopic and Analytical Methodologies for Reaction Monitoring and Purity Assessment of Ethyl 2 Bromo 4,5 Difluorobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Process Monitoring
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. In the context of Ethyl 2-bromo-4,5-difluorobenzoate synthesis, different NMR methods are employed to track the transformation of starting materials into the final product.
Proton NMR (¹H NMR) is instrumental in monitoring the chemical environment of hydrogen atoms within the molecule. The ethyl ester group (-OCH₂CH₃) provides distinct signals that can be tracked throughout the reaction. The methylene (B1212753) protons (-OCH₂-) typically appear as a quartet, while the methyl protons (-CH₃) present as a triplet. The chemical shifts and coupling constants of the aromatic protons are also highly informative. Changes in the substitution pattern on the benzene (B151609) ring during the synthesis will lead to predictable alterations in the aromatic region of the ¹H NMR spectrum, allowing for real-time monitoring of the reaction's progress.
| Proton Environment | Typical Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aromatic-H | 7.0 - 8.5 | Multiplet | N/A |
| Methylene (-OCH₂-) | 4.0 - 4.5 | Quartet | ~7.1 |
| Methyl (-CH₃) | 1.0 - 1.5 | Triplet | ~7.1 |
Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a thorough assessment of the compound's structure. The carbonyl carbon of the ester group is particularly noteworthy, appearing at a characteristic downfield chemical shift. The aromatic carbons exhibit complex splitting patterns due to coupling with fluorine atoms, providing valuable information about the substitution pattern on the benzene ring. The disappearance of signals corresponding to starting materials and the emergence of new signals for the product carbons confirm the progression of the reaction.
| Carbon Environment | Typical Chemical Shift (δ) ppm |
| Carbonyl (-C=O) | 160 - 170 |
| Aromatic C-Br | 110 - 120 |
| Aromatic C-F | 145 - 155 (with C-F coupling) |
| Aromatic C-H | 115 - 135 |
| Methylene (-OCH₂-) | 60 - 65 |
| Methyl (-CH₃) | 10 - 15 |
Fluorine-19 NMR (¹⁹F NMR) is an exceptionally sensitive technique for analyzing fluorine-containing compounds. For this compound, the two fluorine atoms on the aromatic ring will give rise to distinct signals in the ¹⁹F NMR spectrum. The chemical shifts and coupling constants of these signals are highly dependent on their position relative to the bromine and ester groups. This technique is invaluable for confirming the regiochemistry of the fluorination step and for detecting any isomeric impurities that may have formed during the synthesis.
While one-dimensional NMR provides significant data, two-dimensional (2D) NMR techniques are often necessary for unambiguous structural elucidation, especially for complex intermediates.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For this compound, COSY would confirm the coupling between the methylene and methyl protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is useful for assigning the proton and carbon signals of the ethyl group and any C-H bonds on the aromatic ring.
Mass Spectrometry (MS) for Reaction Pathway Investigation
Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of molecules. It is particularly useful for identifying reaction intermediates and byproducts.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental formula of a compound. For this compound, HRMS can distinguish its molecular formula (C₉H₇BrF₂O₂) from other potential species with the same nominal mass. The characteristic isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) further aids in the identification of bromine-containing fragments and the parent molecule. This level of precision is essential for confirming the identity of the final product and for characterizing any unexpected intermediates or byproducts that may arise during the synthesis.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques for the separation, identification, and quantification of components within a complex mixture, such as the crude reaction product of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for analyzing mixtures of thermally labile or non-volatile compounds. In the context of this compound synthesis, LC-MS can be employed to separate the target compound from starting materials, by-products, and intermediates. The use of a reversed-phase HPLC system, for instance with a C18 column, coupled with a mass spectrometer allows for the resolution of isomers and related impurities. researchgate.netnih.gov The mass spectrometer provides molecular weight information and fragmentation patterns, aiding in the structural elucidation of unknown impurities. For instance, the electrospray ionization (ESI) source in negative ion mode can be effective for halogenated compounds. nih.gov The detection limits of LC-MS/MS can be in the low ng/mL range, making it a highly sensitive technique for trace impurity profiling. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. This compound, being an ester, is generally amenable to GC analysis. GC-MS can effectively separate isomers of substituted benzenes. nih.gov The fragmentation pattern obtained from electron ionization (EI) mass spectrometry provides a molecular fingerprint that can be used for definitive identification by matching against spectral libraries. The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic isotopic peaks for bromine (79Br and 81Br in approximately 1:1 ratio). docbrown.info Key fragmentation pathways would likely involve the loss of the ethoxy group (-OCH2CH3), the ethyl group (-CH2CH3), and the bromo substituent.
A comparative table of typical parameters for LC-MS and GC-MS analysis of similar aromatic compounds is presented below.
| Parameter | LC-MS | GC-MS |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm | Capillary column (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm film |
| Mobile/Carrier Gas | Gradient of acetonitrile (B52724) and water | Helium |
| Ionization Source | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Detector | Quadrupole or Time-of-Flight (TOF) | Quadrupole or Ion Trap |
| Typical Analytes | Non-volatile impurities, starting materials | Target compound, volatile by-products, isomers |
Infrared (IR) Spectroscopy for Functional Group Transformations during Synthesis
Infrared (IR) spectroscopy is an invaluable tool for real-time monitoring of chemical reactions by tracking the changes in functional groups. fraunhofer.demt.com The synthesis of this compound from 2-bromo-4,5-difluorobenzoic acid and ethanol (B145695), for example, can be monitored by observing the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 3000 cm-1) and the appearance of the characteristic C=O stretching band of the ester at approximately 1720-1740 cm-1. researchgate.net Additionally, the C-O stretching bands of the ester will appear in the 1100-1300 cm-1 region. In-situ IR spectroscopy, using probes like ReactIR, allows for continuous monitoring of reactant consumption and product formation, providing insights into reaction kinetics and endpoint determination. acs.org
The following table summarizes the key IR absorption bands that would be monitored during the esterification of 2-bromo-4,5-difluorobenzoic acid.
| Functional Group | Wavenumber (cm-1) | Transformation |
| O-H (Carboxylic Acid) | ~3000 (broad) | Disappears |
| C=O (Carboxylic Acid) | ~1700 | Shifts |
| C=O (Ester) | ~1720-1740 | Appears |
| C-O (Ester) | ~1100-1300 | Appears |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be readily available, the analysis of its derivatives or structurally related compounds can offer significant insights into molecular conformation and intermolecular interactions. iucr.orgacs.org For instance, the crystal structures of other halogenated phenyl derivatives reveal the influence of halogen bonding and π-stacking interactions on the crystal packing. nih.govmdpi.com The presence of bromine and fluorine atoms in this compound suggests that halogen bonding could be a significant factor in the solid-state structure of its crystalline derivatives. The ester group can also participate in hydrogen bonding if a suitable donor is present in a derivative. nih.gov
A hypothetical table of crystallographic data for a derivative of this compound is presented below, based on typical values for similar organic compounds.
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 98.76 |
| Volume (Å3) | 1354.3 |
| Z | 4 |
Chromatographic Techniques for Separation and Quantification of Reaction Components
Chromatographic techniques are essential for both the qualitative and quantitative analysis of the reaction mixture and the final purified product of this compound.
Gas Chromatography (GC) Method Development and Validation
A robust GC method is critical for assessing the purity of this compound and quantifying any volatile impurities. Method development would involve optimizing parameters such as the column type, temperature program, and injector and detector conditions. A capillary column with a mid-polar stationary phase, such as one containing a percentage of phenyl- and cyanopropyl-polysiloxane, would likely provide good separation of the analyte from its isomers and related compounds. oup.com
Validation of the GC method would be performed according to ICH guidelines and would include the following parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The demonstration of a linear relationship between the concentration and the detector response over a defined range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
A sample validation summary for a hypothetical GC method is shown below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r2) | ≥ 0.99 |
| Accuracy (% Recovery) | 98-102% |
| Precision (RSD) | ≤ 2% |
| LOD | Signal-to-noise ratio of 3:1 |
| LOQ | Signal-to-noise ratio of 10:1 |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC. For this compound, a reversed-phase HPLC method would be the most common approach. ekb.eg Method development would focus on selecting an appropriate column (e.g., C8 or C18), mobile phase composition (e.g., a gradient of acetonitrile and water with a buffer), and detector wavelength (UV detection, likely around 254 nm). The separation of fluorinated benzoic acids has been successfully achieved using such methods. researchgate.netnih.gov
Similar to the GC method, the HPLC method would require thorough validation. The validation parameters and their typical acceptance criteria would be comparable to those for the GC method.
A sample validation summary for a hypothetical HPLC method is provided below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r2) | ≥ 0.995 |
| Accuracy (% Recovery) | 97-103% |
| Precision (RSD) | ≤ 1.5% |
| LOD | Based on signal-to-noise ratio |
| LOQ | Based on signal-to-noise ratio |
Theoretical and Computational Chemistry Studies of Ethyl 2 Bromo 4,5 Difluorobenzoate
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of Ethyl 2-bromo-4,5-difluorobenzoate. These calculations provide a detailed picture of electron distribution, orbital energies, and molecular geometry, which are fundamental to understanding the compound's stability and reactivity.
DFT methods, such as those using the B3LYP functional with a 6-311+G(d,p) basis set, are commonly used to optimize the molecular geometry and calculate key electronic parameters. rsc.org The results of such calculations reveal the distribution of electron density, highlighting the electron-withdrawing effects of the fluorine and bromine atoms and the ester group. The molecular electrostatic potential (MEP) map, for instance, would visually indicate electron-rich regions (typically around the carbonyl oxygen) and electron-poor regions (around the hydrogen atoms and associated with the halogens).
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For halogenated benzoates, the HOMO is often localized on the aromatic ring, while the LUMO may be distributed over the carbonyl group and the ring, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.
Table 1: Representative Calculated Electronic Properties for Halogenated Benzoates Note: These values are illustrative and based on typical results for similar aromatic esters from DFT calculations. Actual values for this compound would require specific computation.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.0 to -6.5 eV | Indicates electron-donating ability; susceptibility to electrophilic attack. |
| LUMO Energy | -1.5 to -1.0 eV | Indicates electron-accepting ability; susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.0 to 5.5 eV | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | 2.0 to 3.0 D | Measures overall polarity, influencing solubility and intermolecular interactions. |
Prediction of Reaction Mechanisms and Energy Landscapes for Key Transformations
Computational chemistry is a powerful tool for predicting the viability of reaction pathways and understanding complex mechanisms. By calculating the potential energy surface for a given transformation, researchers can identify transition states, intermediates, and the associated activation energies.
For this compound, a key transformation is palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions), where the carbon-bromine bond is activated. Theoretical calculations can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. DFT calculations have been used to investigate the activation barriers for C–B bond formation in related α-bromostyrenes, demonstrating that the nature of the halide significantly influences the activation energy. osaka-u.ac.jp A similar approach can elucidate the energetics of coupling reactions involving this compound, helping to optimize reaction conditions such as catalyst, ligand, and temperature. For instance, small-scale DFT calculations have been used to make informed substrate choices in developing decarboxylative cross-coupling protocols. whiterose.ac.uk
Another computationally accessible reaction is nucleophilic aromatic substitution, where the bromine or one of the fluorine atoms is displaced. Calculations can predict the relative activation energies for substitution at different positions, explaining the regioselectivity observed experimentally.
Table 2: Illustrative Calculated Activation Energies for Competing Reaction Steps Note: This table presents hypothetical, yet plausible, energy values to illustrate how computational chemistry can be used to compare reaction pathways.
| Reaction Step | Hypothetical Activation Energy (kcal/mol) | Implication |
|---|---|---|
| Oxidative Addition of Pd(0) to C-Br bond | 15 - 20 | The key initiating step in cross-coupling reactions. |
| Nucleophilic attack at C-Br | 25 - 30 | Higher barrier suggests this pathway is less favorable than catalyzed reactions. |
| Nucleophilic attack at C-F | > 35 | Very high barrier indicates the C-F bonds are less reactive than the C-Br bond under typical conditions. |
Structure-Reactivity Relationship Analysis
By correlating the computed electronic structure with experimental reactivity, a robust structure-reactivity relationship can be established. The unique substitution pattern of this compound, with two electron-withdrawing fluorine atoms and a reactive bromine atom, governs its chemical behavior. smolecule.com
Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution and delocalization interactions within the molecule. osaka-u.ac.jp These studies would confirm the significant positive partial charge on the carbon atom attached to the bromine, making it the primary site for oxidative addition in cross-coupling reactions. The electron-withdrawing fluorine atoms further activate the ring towards certain transformations but are themselves much less prone to substitution than bromine due to the high strength of the C-F bond.
Comparing the computed properties of isomers, such as Ethyl 3-bromo-4,5-difluorobenzoate, reveals how the substituent positions affect the molecule's electronic properties and, consequently, its reactivity in synthetic applications and its binding affinity towards biological targets. smolecule.com For example, DFT calculations can be used to compare the transition-state energetics of different isomers in a specific reaction, providing a quantitative basis for observed reactivity trends.
Molecular Dynamics Simulations of Compound Interactions with Solvents and Catalysts
While quantum mechanics is ideal for studying individual molecules or small clusters, molecular dynamics (MD) simulations are used to model the behavior of the compound in a condensed phase, such as in solution or at a catalyst interface. MD simulations track the movement of thousands of atoms over time, providing insights into solvation, diffusion, and binding processes.
An MD simulation of this compound in a solvent like dimethylformamide (DMF) or toluene (B28343) would reveal the specific solvent-solute interactions. Analysis of the radial distribution functions can show how solvent molecules arrange themselves around the ester and halogenated parts of the molecule. This information is valuable for understanding solubility and how the solvent might mediate a chemical reaction.
In the context of heterogeneous catalysis, MD simulations can model the interaction of the benzoate (B1203000) with a catalyst surface, such as palladium nanoparticles. These simulations can help identify preferential binding sites and orientations of the molecule on the catalyst surface, which is the precursor to the chemical transformation. Such computational studies, including MD simulations, are often used to complement experimental binding assays and guide synthetic efforts for complex molecules. nih.gov
Computational Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry provides indispensable support for spectroscopic analysis by predicting spectral data that can be compared with experimental results to confirm molecular structures.
DFT calculations are widely used to predict nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F), vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). For this compound, calculating the ¹⁹F NMR shifts is particularly important for characterization. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for reliable NMR predictions.
Similarly, the calculation of vibrational frequencies can aid in the assignment of complex IR spectra. After calculation, it is common practice to apply a scaling factor to the computed frequencies to account for anharmonicity and other systematic errors in the method. Studies on related molecules like 2,3-difluorobenzoic acid have shown a good correlation between calculated and experimental vibrational spectra. researchgate.net In more complex scenarios, such as identifying photorearrangement products, DFT calculations have been essential in verifying structures proposed from demanding multinuclear NMR experiments. researchgate.net
Table 3: Correlation of Experimental and Computationally Predicted Spectroscopic Data Note: The predicted values are representative for the class of compounds and methods used. Experimental values are typical.
| Spectroscopic Data | Typical Experimental Value | Typical Predicted Value (DFT) | Significance of Correlation |
|---|---|---|---|
| ¹³C NMR (C-Br) | ~115 ppm | ~117 ppm | Confirms the position of the bromine substituent. |
| ¹⁹F NMR (C4-F) | ~ -140 ppm | ~ -142 ppm | Aids in assigning specific fluorine environments. |
| IR (C=O stretch) | ~1730 cm⁻¹ | ~1760 cm⁻¹ (unscaled) | Helps identify the carbonyl functional group and its electronic environment. |
Environmental, Sustainability, and Green Chemistry Considerations in the Synthesis and Use of Ethyl 2 Bromo 4,5 Difluorobenzoate
Atom Economy and Reaction Efficiency Assessments
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.
A plausible synthesis of Ethyl 2-bromo-4,5-difluorobenzoate could involve the esterification of 2-bromo-4,5-difluorobenzoic acid with ethanol (B145695), and the benzoic acid precursor could be synthesized from 4,5-difluoroanthranilic acid via a Sandmeyer reaction.
Illustrative Atom Economy Calculation for a Hypothetical Synthesis Route:
Step 1: Diazotization and Bromination (Sandmeyer Reaction)
Reactants: 4,5-difluoroanthranilic acid (C₇H₅F₂NO₂), Sodium Nitrite (B80452) (NaNO₂), Hydrobromic Acid (HBr)
Products: 2-bromo-4,5-difluorobenzoic acid (C₇H₃BrF₂O₂), Nitrogen (N₂), Water (H₂O), Sodium Bromide (NaBr)
Step 2: Esterification
Reactants: 2-bromo-4,5-difluorobenzoic acid (C₇H₃BrF₂O₂), Ethanol (C₂H₅OH)
Product: this compound (C₉H₇BrF₂O₂), Water (H₂O)
Table 1: Illustrative Atom Economy Assessment for the Synthesis of this compound
| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Sandmeyer Reaction | 4,5-difluoroanthranilic acid, NaNO₂, 2 HBr | 2-bromo-4,5-difluorobenzoic acid | N₂, 2 H₂O, NaBr | ~65% |
| Esterification | 2-bromo-4,5-difluorobenzoic acid, Ethanol | This compound | H₂O | ~93% |
| Overall Process | ~60% |
Note: The values in this table are estimations for a hypothetical reaction pathway and serve for illustrative purposes.
Development of Green Solvent Systems and Solvent Replacement Strategies
Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a significant portion of the waste generated. Traditional solvents like dimethylformamide (DMF) and other dipolar aprotic solvents, which are effective for nucleophilic aromatic substitution reactions, are facing increasing regulatory pressure due to their toxicity.
Research into green solvent alternatives is a key area of sustainable chemistry. For the synthesis of this compound, potential green solvent strategies include:
Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. They can be designed to have specific solvating properties and can often be recycled. For halogen exchange reactions, certain ionic liquids can act as both solvent and catalyst.
Bio-based Solvents: Solvents derived from renewable feedstocks, such as Cyrene™ (dihydrolevoglucosenone) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), offer a more sustainable alternative to petroleum-based solvents.
Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be used for various reactions. Its properties can be tuned by adjusting pressure and temperature.
Table 2: Comparison of Traditional and Green Solvents for Aromatic Halogenation and Esterification
| Solvent | Classification | Key Advantages | Key Disadvantages | Potential Application in Synthesis |
| Dimethylformamide (DMF) | Traditional | High polarity, good solvating power | Toxic, high boiling point | Nucleophilic Aromatic Substitution |
| Toluene (B28343) | Traditional | Good for non-polar compounds | Volatile organic compound (VOC) | General synthesis |
| Ionic Liquids (e.g., [BMIM][Br]) | Green | Low volatility, recyclable, tunable | High cost, potential toxicity | Halogenation, Nucleophilic Substitution |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Bio-derived, lower toxicity than THF | Peroxide formation | Esterification, general synthesis |
| Cyrene™ | Green | Bio-derived, biodegradable, high polarity | High viscosity, potential instability at high temperatures | Replacement for dipolar aprotic solvents |
Design and Application of Sustainable Catalysts
Catalysts are essential for many chemical reactions, as they increase the reaction rate without being consumed in the process. The development of sustainable catalysts focuses on using non-toxic, abundant materials and designing catalysts that are highly active, selective, and recyclable.
In the context of synthesizing this compound, sustainable catalytic approaches could include:
Biocatalysis: The use of enzymes to catalyze reactions offers high selectivity under mild conditions (ambient temperature and pressure, neutral pH), reducing energy consumption and byproduct formation. For instance, lipases could be employed for the esterification step.
Heterogeneous Catalysts: Solid-supported catalysts are easier to separate from the reaction mixture than homogeneous catalysts, facilitating their reuse and minimizing product contamination. For halogenation reactions, zeolites or other solid acid catalysts could be explored.
Earth-Abundant Metal Catalysts: Replacing precious metal catalysts (e.g., palladium, platinum) with catalysts based on more abundant and less toxic metals (e.g., iron, copper) is a key goal of green chemistry.
Waste Minimization and Byproduct Management Strategies
A core principle of green chemistry is the prevention of waste. This can be achieved through various strategies:
Process Intensification: Techniques like continuous flow chemistry can significantly reduce waste by improving reaction control, leading to higher yields and fewer byproducts. aurigeneservices.commdpi.com
Byproduct Valorization: Instead of treating byproducts as waste, opportunities for their conversion into valuable products should be explored. For example, the sodium bromide generated in the Sandmeyer reaction could potentially be recovered and reused.
Energy Efficiency Optimization in Production Processes
The chemical industry is a significant consumer of energy. Optimizing energy efficiency not only reduces costs but also lowers the carbon footprint of the manufacturing process.
Key strategies for improving energy efficiency in the production of this compound include:
Continuous Manufacturing (Flow Chemistry): Continuous flow reactors offer superior heat and mass transfer compared to traditional batch reactors. chemicalindustryjournal.co.uk This allows for better temperature control, reducing the energy required for heating and cooling cycles. plu.mxchemicalprocessing.com Continuous processes can also lead to higher throughput and more consistent product quality. contractpharma.comcerionnano.com
Microwave-Assisted Synthesis: Microwave heating can accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods.
Process Optimization: A thorough analysis of each step in the synthesis can identify opportunities for energy savings, such as optimizing reaction temperatures, reducing reaction times, and integrating heat recovery systems.
By integrating these green chemistry and engineering principles, the synthesis of this compound can be made more sustainable, reducing its environmental impact while maintaining economic viability.
Advanced Analytical Method Development for In Process Control and Quality Assurance of Ethyl 2 Bromo 4,5 Difluorobenzoate and Its Derivatives
Impurity Profiling and Detection Limits
Impurity profiling is a critical aspect of quality control for any pharmaceutical intermediate, as impurities can affect the efficacy, safety, and stability of the final drug product. For Ethyl 2-bromo-4,5-difluorobenzoate, a comprehensive impurity profile must account for starting materials, by-products of the synthesis, and degradation products.
Common Potential Impurities:
The synthesis of this compound typically involves the esterification of 2-bromo-4,5-difluorobenzoic acid with ethanol (B145695). Potential impurities can arise from several sources:
Starting Material Residues: Unreacted 2-bromo-4,5-difluorobenzoic acid.
Isomeric Impurities: Positional isomers that may be present in the starting materials or formed during synthesis.
Over- or Under-brominated Species: Compounds such as ethyl 4,5-difluorobenzoate or ethyl dibromo-difluorobenzoate.
By-products from Side Reactions: Impurities arising from unintended reactions of starting materials or intermediates. For instance, the bromination of 2,4-difluorobenzoic acid can lead to the formation of 3,5-dibromo-2,4-difluorobenzoic acid as a significant impurity. google.com
Degradation Products: Products formed due to hydrolysis of the ester group or other degradation pathways under specific storage or process conditions.
Analytical Techniques for Impurity Detection:
A combination of chromatographic and spectroscopic techniques is essential for the effective identification and quantification of impurities.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with UV detection, is a cornerstone for purity assessment and impurity quantification. oup.comnih.gov A well-developed HPLC method can separate the main component from its structurally similar impurities. For halogenated aromatic compounds, reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). oup.comnih.gov The selection of the detection wavelength is critical for ensuring sensitivity for all relevant impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. nih.gov It provides both retention time information for separation and mass spectra for structural elucidation. Derivatization may sometimes be employed to enhance the volatility and chromatographic behavior of certain impurities. gdut.edu.cn
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ¹⁹F NMR spectroscopy are invaluable for the structural elucidation of unknown impurities. srce.hrjeol.comresearchgate.net ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it ideal for analyzing fluorinated compounds and their impurities with minimal background interference. scholaris.ca
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a highly effective technique for identifying and characterizing non-volatile impurities and degradation products. nih.gov
Detection and Quantitation Limits:
Achieving low detection limits (LOD) and quantitation limits (LOQ) is crucial for controlling impurities at trace levels, as mandated by regulatory agencies. mdpi.com Method validation must demonstrate that the analytical procedures are sensitive enough to detect and quantify impurities at their specified limits. For instance, a validated HPLC method for related bromophenolic compounds reported LODs lower than 0.04 µg/mL and LOQs lower than 0.12 µg/mL for all standards. mdpi.com
Quantitative Analysis in Complex Reaction Mixtures
In-process control (IPC) relies on the rapid and accurate quantitative analysis of this compound and its key intermediates within complex reaction mixtures. This allows for real-time monitoring of reaction progress, ensuring optimal yield and quality.
Challenges in Quantitative Analysis:
Reaction mixtures are often complex matrices containing starting materials, reagents, catalysts, intermediates, the final product, and various by-products. This complexity presents several analytical challenges, including:
Matrix Effects: The presence of other components can interfere with the analytical signal of the target analyte.
Co-elution: In chromatographic methods, impurities or other components may co-elute with the analyte of interest, leading to inaccurate quantification.
Analyte Stability: The analyte may be unstable in the reaction matrix, requiring rapid analysis or sample stabilization.
Advanced Quantitative Methods:
Quantitative HPLC (qHPLC): A validated HPLC method with an appropriate internal or external standard is the most common approach for the quantitative analysis of this compound in reaction mixtures. The method must demonstrate linearity, accuracy, and precision over the expected concentration range.
Quantitative NMR (qNMR): qNMR, especially ¹⁹F qNMR, is emerging as a powerful alternative to chromatographic methods for quantitative analysis. sinoshiny.com It is a primary ratio method that does not always require a reference standard of the analyte itself, provided a certified reference material is used as an internal standard. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it particularly suitable for the selective quantification of fluorinated compounds in complex mixtures without the need for extensive sample preparation. researchgate.netsinoshiny.com
Below is a hypothetical data table illustrating the application of qHPLC for in-process monitoring of the esterification of 2-bromo-4,5-difluorobenzoic acid.
| Time (hours) | 2-bromo-4,5-difluorobenzoic acid (%) | This compound (%) | Key By-product (%) |
| 0 | 98.5 | 0.5 | 0.2 |
| 1 | 65.2 | 33.8 | 0.4 |
| 2 | 32.1 | 66.9 | 0.6 |
| 4 | 5.3 | 93.5 | 0.8 |
| 6 | <1.0 | 98.2 | 0.9 |
| 8 | <0.5 | 98.5 | 0.9 |
This table is for illustrative purposes and does not represent actual experimental data.
Development of Robust and Validated Analytical Protocols
The reliability of quality control data is entirely dependent on the robustness and validation status of the analytical methods used. srce.hr Analytical method validation is a formal process that provides documented evidence that a method is suitable for its intended purpose. google.com
Key Validation Parameters:
According to international guidelines such as those from the International Council for Harmonisation (ICH), a comprehensive method validation includes the assessment of the following parameters: nih.gov
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. medfilesgroup.com
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Method Transfer:
When an analytical method is transferred from one laboratory to another (e.g., from a development lab to a quality control lab), a method transfer study must be conducted to ensure that the receiving laboratory can perform the method with the same level of reliability. blog.gov.ukcontractpharma.compharmabeginers.comamericanpharmaceuticalreview.com This typically involves comparative testing of the same batch of material by both laboratories and demonstrating that the results are equivalent within predefined acceptance criteria. blog.gov.uk
Quality Control and Assurance Methodologies
A robust quality control (QC) and quality assurance (QA) system is paramount to ensure that every batch of this compound meets the required specifications before it is used in the next manufacturing step. sinoshiny.comallfluoro.com
In-Process Controls (IPCs):
IPCs are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure that the intermediate and final product will conform to its specifications. sinoshiny.com For the synthesis of this compound, IPCs would typically include:
Monitoring of reaction completion by HPLC or GC.
Checking the concentration of key reactants and products at critical stages.
Controlling reaction parameters such as temperature and pressure.
Final Product Specifications:
The final product must be tested against a set of specifications before release. A typical certificate of analysis for this compound would include tests for:
Appearance: A visual inspection of the material's physical state and color.
Identity: Confirmed by techniques such as FTIR, NMR, or MS.
Assay (Purity): Typically determined by HPLC or GC, with a specified minimum purity level (e.g., ≥99.0%).
Individual Impurities: Limits for specific known and unknown impurities.
Total Impurities: A limit for the sum of all impurities.
Residual Solvents: Analysis by headspace GC to ensure that levels of solvents used in the synthesis (e.g., ethanol, sulfuric acid carrier solvents) are below the limits defined by ICH guidelines. contractpharma.com
Water Content: Determined by Karl Fischer titration.
The table below provides a hypothetical example of quality control specifications for this compound.
| Test | Method | Specification |
| Appearance | Visual | Clear, colorless to pale yellow liquid |
| Identification | FTIR | Conforms to the reference spectrum |
| Assay (by HPLC) | HPLC-UV | ≥ 99.5% |
| Individual Unspecified Impurity | HPLC-UV | ≤ 0.10% |
| Total Impurities | HPLC-UV | ≤ 0.50% |
| 2-bromo-4,5-difluorobenzoic acid | HPLC-UV | ≤ 0.15% |
| Residual Ethanol | Headspace GC | ≤ 5000 ppm |
| Water Content | Karl Fischer | ≤ 0.2% |
This table is for illustrative purposes and does not represent actual experimental data.
By implementing these advanced analytical methods and adhering to stringent quality control procedures, manufacturers can ensure the consistent production of high-quality this compound, thereby contributing to the safety and efficacy of the final pharmaceutical products.
Future Research Directions and Emerging Trends for Ethyl 2 Bromo 4,5 Difluorobenzoate
Exploration of Novel Catalytic Transformations
The development of innovative catalytic methods to functionalize ethyl 2-bromo-4,5-difluorobenzoate is a cornerstone of future research. While traditional palladium-catalyzed cross-coupling reactions are well-established, the focus is shifting towards more sustainable and atom-economical strategies. A significant area of interest is the use of earth-abundant metal catalysts, such as iron, copper, and nickel, to replace precious metals like palladium. These catalysts offer the potential for more cost-effective and environmentally benign syntheses.
Furthermore, the field is moving beyond conventional cross-coupling reactions towards direct C-H activation. This approach aims to forge new bonds by directly functionalizing the carbon-hydrogen bonds on the aromatic ring, bypassing the need for pre-installed reactive groups like the bromo substituent. This strategy could dramatically increase synthetic efficiency by reducing the number of steps required to build complex molecules. The development of catalysts that can selectively target specific C-H bonds in the presence of the existing functional groups on this compound is a key challenge and a vibrant area of ongoing research.
Application in Flow Chemistry and Microreactor Technologies
The adoption of continuous flow chemistry and microreactor technologies for reactions involving this compound is a rapidly growing trend. These technologies offer substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. The small internal volumes of microreactors minimize the risks associated with highly exothermic or hazardous reactions, while the high surface-area-to-volume ratio allows for precise temperature control, leading to higher yields and purities.
The ability to "telescope" multiple reaction steps in a continuous flow system without isolating intermediates is another significant advantage. This approach streamlines the synthetic process, reduces solvent waste, and can significantly shorten production times. Researchers are actively designing integrated flow platforms for the multi-step synthesis of valuable compounds starting from this compound, often incorporating in-line purification and real-time analytical monitoring.
Table 1: Comparison of Batch vs. Flow Chemistry for Transformations of this compound Derivatives
| Feature | Batch Chemistry | Flow Chemistry / Microreactors |
|---|---|---|
| Reaction Control | Less precise, potential for hotspots | Precise control over temperature, pressure, and residence time |
| Safety | Higher risk with hazardous reagents/exothermic reactions | Inherently safer due to small reaction volumes |
| Scalability | Can be complex and non-linear | More straightforward by running longer or in parallel |
| Efficiency | Often requires isolation of intermediates | Enables multi-step "telescoped" synthesis |
Development of Biocatalytic Approaches for Selective Transformations
The use of enzymes as catalysts, or biocatalysis, represents a powerful and sustainable approach for the selective modification of this compound. Enzymes operate under mild conditions of temperature and pH in aqueous environments, offering a green alternative to conventional chemical methods that often require harsh reagents and organic solvents. The exceptional selectivity of enzymes (chemo-, regio-, and enantioselectivity) can simplify synthetic routes by eliminating the need for protecting groups.
Current research efforts are focused on identifying and engineering enzymes for specific transformations. For example, lipases and esterases are being investigated for the selective hydrolysis of the ethyl ester to the corresponding carboxylic acid without disturbing other parts of the molecule. Beyond hydrolysis, researchers are exploring the use of other enzyme classes, such as oxidoreductases, to introduce new functional groups. The directed evolution of enzymes allows scientists to tailor their properties for specific substrates and reaction conditions, paving the way for novel and efficient biocatalytic routes to valuable derivatives of this compound.
Integration into Supramolecular Chemistry and Self-Assembly Processes
The distinct structural and electronic features of this compound make it an attractive component for supramolecular chemistry and the design of self-assembling systems. The difluorophenyl ring and the bromine atom can participate in a range of non-covalent interactions, including π-π stacking, dipole-dipole interactions, and halogen bonding. By strategically modifying the molecule with other functional groups capable of hydrogen bonding or other specific interactions, scientists can program these building blocks to spontaneously organize into well-defined, higher-order architectures.
These self-assembled structures can range from discrete molecular cages and capsules to extended networks that form gels or liquid crystals. The fluorine atoms play a critical role in fine-tuning the electronic properties and the strength of the non-covalent interactions, allowing for precise control over the final supramolecular structure. This research avenue opens up possibilities for creating novel materials with tailored properties and functions based on the predictable self-assembly of this compound derivatives.
Development of Smart Materials and Responsive Systems Utilizing Derivatives
A particularly exciting future direction is the use of this compound derivatives to create "smart" materials and responsive systems. These materials are engineered to change their physical or chemical properties in response to an external stimulus, such as light, temperature, pH, or the presence of a specific chemical species. This responsive behavior is achieved by integrating molecular switches or recognition sites into the structure of the derivatives.
For example, incorporating a photochromic unit like an azobenzene (B91143) group could allow a material to change its shape or color when exposed to light, with potential applications in optical data storage or light-activated drug delivery. Similarly, attaching a receptor that can bind to a specific ion or molecule could lead to the development of highly selective chemical sensors. The binding event would trigger a measurable signal, such as a change in fluorescence. The unique electronic properties conferred by the difluoro-substitution pattern can enhance the performance of these responsive systems, making derivatives of this compound promising candidates for the development of advanced, functional materials.
Conclusion
Summary of Key Research Advancements and Significance of Ethyl 2-bromo-4,5-difluorobenzoate
This compound has emerged as a significant and versatile building block in synthetic organic chemistry. Its importance is primarily derived from its unique molecular structure, which features a bromine atom and two fluorine atoms on a benzene (B151609) ring, along with an ethyl ester group. This combination of functional groups provides multiple reactive sites, allowing for a diverse range of chemical transformations.
Key research advancements have centered on its utility as a precursor in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of fluorine atoms is of particular note, as their incorporation into bioactive molecules can significantly enhance properties such as metabolic stability, binding affinity to biological targets, and lipophilicity. smolecule.com The bromine atom serves as an excellent handle for various cross-coupling reactions, a cornerstone of modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.
The significance of this compound lies in its role as a readily available starting material for constructing elaborate molecular architectures that are otherwise difficult to access. Research has demonstrated its application in creating novel compounds with potential biological activities. For instance, derivatives of similar bromo-difluoro-aromatic structures are investigated for their potential as antileukemia agents and in the development of other pharmaceuticals. mdpi.com
Broader Scientific and Industrial Impact of Research on this Compound
The research centered on this compound has a considerable impact on both scientific and industrial domains. Scientifically, it contributes to the expanding toolbox of fluorinated building blocks available to chemists. bldpharm.com The study of its reactivity and applications helps to advance the understanding of how fluorine substitution influences reaction outcomes and molecular properties.
From an industrial perspective, this compound is a key intermediate in the production of high-value specialty chemicals. Its applications are particularly prominent in two major sectors:
Pharmaceuticals: The compound is a precursor for the synthesis of active pharmaceutical ingredients (APIs). The structural motifs accessible from this compound are found in various drug candidates being explored for different therapeutic areas. The ability to efficiently synthesize complex, fluorinated molecules is a significant driver of drug discovery and development programs.
Agrochemicals: In the agrochemical industry, there is a constant need for new and effective herbicides, insecticides, and fungicides. rockchemicalsinc.com Halogenated aromatic compounds are a well-established class of agrochemicals, and this compound provides a scaffold for developing next-generation crop protection agents. smolecule.com Its derivatives are investigated for their potential to act as selective herbicides or insecticides. smolecule.com
The availability and versatile reactivity of this compound thus fuel innovation across these critical industries, enabling the development of novel products with improved efficacy and performance. The ongoing research into this and similar fluorinated intermediates is expected to continue to yield significant scientific insights and commercially valuable applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl 2-bromo-4,5-difluorobenzoate, and how do physical properties inform purification strategies?
- Methodological Answer : Synthesis typically involves esterification of 2-bromo-4,5-difluorobenzoic acid using ethanol under acid catalysis, followed by halogenation or fluorination steps. Purification leverages its high boiling point (286.5±40.0°C) , suggesting fractional distillation under reduced pressure. Recrystallization from polar aprotic solvents (e.g., ethyl acetate/hexane) is recommended due to its density (1.6±0.1 g/cm³). Characterization via H/F NMR and GC-MS is critical to confirm regiochemistry and purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- H NMR : Identifies the ethyl ester group (δ ~1.3 ppm for CH, δ ~4.3 ppm for CH).
- F NMR : Resolves fluorine substituents at positions 4 and 5 (chemical shifts depend on electronic environment).
- GC-MS : Confirms molecular ion ([M] at m/z 265) and fragmentation patterns (e.g., loss of COEt).
- IR Spectroscopy : Detects ester carbonyl stretching (~1720 cm) and C-Br vibrations (~600 cm) .
Q. How can solubility limitations of this compound be addressed in reaction design?
- Methodological Answer : While solubility data are unavailable , empirical testing in common solvents (e.g., DMSO, DMF, or THF) is advised. For polar reactions, use DMF to enhance solubility; for non-polar transformations, toluene or dichloromethane may be suitable. Phase-transfer catalysis can improve reactivity in biphasic systems.
Advanced Research Questions
Q. What catalytic systems optimize cross-coupling reactions involving the bromine substituent in this compound?
- Methodological Answer : Copper(I) iodide (CuI) with cesium carbonate (CsCO) in DMSO enables Ullmann-type couplings, as demonstrated in indole synthesis . For Suzuki-Miyaura reactions, Pd(PPh)/KCO in THF/water (3:1) at 80°C is effective. Monitor regioselectivity via F NMR to avoid para-fluorine interference .
Q. How do electronic effects of fluorine and bromine substituents influence regioselective functionalization?
- Methodological Answer : The electron-withdrawing fluorine atoms deactivate the aromatic ring, directing electrophilic substitution to the bromine-adjacent position. For nucleophilic aromatic substitution (SNAr), use strong bases (e.g., NaH) in DMF at 120°C to target the bromine site. Computational modeling (DFT) predicts charge distribution, aiding in reaction design .
Q. What strategies mitigate competing side reactions during nucleophilic substitution of the bromine atom?
- Methodological Answer :
- Protecting Groups : Temporarily protect the ester with tert-butyl groups to prevent hydrolysis under basic conditions.
- Temperature Control : Lower reaction temperatures (0–25°C) reduce ester degradation.
- Catalyst Tuning : Use Pd catalysts with bulky ligands (e.g., XPhos) to suppress β-hydride elimination .
Q. How can this compound serve as a precursor for heterocyclic compounds?
- Methodological Answer : React with ethyl isocyanoacetate under CuI catalysis to form indole-2-carboxylates via a domino cyclization mechanism . Alternatively, treat with hydrazine to generate pyrazole derivatives. Monitor reaction progress via TLC (silica, hexane/EtOAc 4:1) and isolate products via flash chromatography.
Data Contradiction and Optimization
Q. How should researchers address discrepancies in reported physical properties (e.g., boiling point ±40°C)?
- Methodological Answer : Reproduce synthesis under inert atmosphere (N) to exclude oxidative side reactions. Validate purity via HPLC (C18 column, acetonitrile/water gradient). Collaborate with computational chemists to model thermochemical properties (e.g., Gaussian09) and reconcile experimental vs. theoretical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
